molecular formula C19H24N2O5 B5629925 8-[3-(2-methoxyphenyl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-[3-(2-methoxyphenyl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5629925
M. Wt: 360.4 g/mol
InChI Key: NXETWDIDTXTGKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirohydantoin derivatives, including the preparation and analysis of various substituted diazaspiro[4.5]decane compounds, has been described in the literature. These processes often involve cyclohexane ring modifications and explore the effects of different substituents on the molecular structure and reactivity. For example, the preparation of cyclohexane-5-spirohydantoin derivatives illustrates the synthesis route for structurally similar compounds (Graus et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of cyclohexane-5-spirohydantoin derivatives, including crystallographic studies, reveals insights into the relationship between molecular and crystal structures. These studies highlight the role of substituents in determining the supramolecular arrangements, with specific attention to hydrogen bonding and molecular packing (Graus et al., 2010).

Chemical Reactions and Properties

The reactivity of diazaspiro[4.5]decane derivatives, including their participation in various chemical reactions, has been explored. The synthesis of 1,3-diazaspiro derivatives as muscarinic agonists provides insight into the chemical behavior and potential applications of these compounds in medicinal chemistry (Ishihara et al., 1992).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decane derivatives, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. Studies focusing on the crystallographic analysis of these compounds contribute to a deeper understanding of their structural characteristics and physical behavior (Graus et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects of diazaspiro[4.5]decane derivatives. Research on the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate provides valuable insights into the chemical properties and synthetic potential of these compounds (Kuroyan et al., 1991).

properties

IUPAC Name

8-[3-(2-methoxyphenyl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-26-15-5-3-2-4-13(15)6-7-17(23)21-10-8-19(9-11-21)14(18(24)25)12-16(22)20-19/h2-5,14H,6-12H2,1H3,(H,20,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXETWDIDTXTGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCC3(CC2)C(CC(=O)N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(2-Methoxyphenyl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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